1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Chloroethyl)-1H-benzo[d]imidazol-2(3H)-one and related compounds involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination. Optimized conditions have been studied to achieve satisfactory yields. For instance, the synthesis of related benzo[d]imidazole derivatives from o-phenylenediamine and ethyl acetoacetate showcases the complexity and versatility of the synthetic routes employed in producing such compounds (Huang Jin-qing, 2009).
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroethyl)-1H-benzo[d]imidazol-2(3H)-one and its analogs have been elucidated using various spectroscopic techniques and theoretical calculations. Studies have provided detailed insights into the electronic structure, confirming the molecular geometry through methods like Density Functional Theory (DFT) calculations and X-ray crystallography. These analyses reveal the compound's intricate electronic and structural characteristics (N. Özdemir et al., 2016).
Chemical Reactions and Properties
Benzo[d]imidazole derivatives participate in a variety of chemical reactions, highlighting their reactive nature and chemical versatility. Their reactivity has been exploited in the synthesis of polymers, showcasing the ability of these compounds to undergo N-C coupling reactions to produce high molecular weight linear polymers with remarkable physical properties (A. Mir et al., 2012).
Physical Properties Analysis
The physical properties of polymers containing 2H-benzimidazol-2-one units, similar to the compound , have been extensively studied. These materials exhibit high solubility in organic solvents, are capable of forming transparent, flexible films, and display high thermal stability. The glass transition temperatures of these polymers can be remarkably high, illustrating the impact of the benzimidazole unit on the material's thermal properties (A. Mir et al., 2012).
Scientific Research Applications
Imidazole Derivatives in Antitumor Research
Compounds like 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one are intriguing in the field of cancer research. For instance, imidazole derivatives, including benzimidazoles, are being actively studied for their antitumor properties. Some of these compounds have advanced beyond preclinical testing, highlighting their potential in developing new antitumor drugs and compounds with various biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).
Synthetic Routes and Structural Properties
Innovative Synthesis and Structural Insights
The synthesis of novel organic compounds, including those derived from reactions of chloral with substituted anilines, provides valuable insights into their structural properties and potential applications. The synthetic routes offer a playground for generating compounds like substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, shedding light on their conformation and properties through techniques like high-resolution magnetic resonance spectra (Issac & Tierney, 1996).
Antioxidant Capacity and Reaction Pathways
Exploring Antioxidant Properties
The antioxidant capacity of compounds, especially their reaction pathways, is crucial for understanding their potential therapeutic applications. The ABTS/PP decolorization assay, for instance, helps in elucidating these pathways, offering insights into the reaction dynamics of antioxidants, including the formation of coupling adducts and their oxidative degradation. Such understanding is vital for evaluating the overall applicability of antioxidant assays and their implications in therapeutic contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Benzimidazole Derivatives and Medicinal Perspectives
Benzimidazole and Therapeutic Potential
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, offering a wide range of pharmacological functions. These derivatives play critical roles in various therapeutic domains, including antimicrobial, antiviral, and anticancer treatments. The synthesis and biological activities of these compounds, particularly the Mannich base benzimidazole derivatives, are of significant interest due to their diverse medicinal applications and the potential for developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki, Mahadevan, Vijayabaskaran, Mohanapriya, Kosilamani, Balaji, Tamilselvan, & Sambathkumar, 2021).
Safety And Hazards
properties
IUPAC Name |
3-(2-chloroethyl)-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTJKCPNRHYWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394696 | |
Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
52548-84-2 | |
Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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